REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[OH-].[K+].Cl[C:12]1[CH:19]=[CH:18][CH:17]=[C:16]([C:20]([F:23])([F:22])[F:21])[C:13]=1[C:14]#[N:15].C1(C)C=CC=CC=1>CN1CCCC1=O.O>[C:14]([C:13]1[C:16]([C:20]([F:21])([F:22])[F:23])=[CH:17][CH:18]=[CH:19][C:12]=1[O:2][C:1]1[CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)#[N:15] |f:1.2|
|
Name
|
|
Quantity
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44 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
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170 mL
|
Type
|
solvent
|
Smiles
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CN1C(CCC1)=O
|
Name
|
|
Quantity
|
34.5 g
|
Type
|
reactant
|
Smiles
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[OH-].[K+]
|
Name
|
|
Quantity
|
20.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C#N)C(=CC=C1)C(F)(F)F
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Control Type
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UNSPECIFIED
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Setpoint
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62.5 (± 2.5) °C
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Type
|
CUSTOM
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Details
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The mixture is stirred at 60-65° C. for 2.5 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the aqueous phase is separated off
|
Type
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EXTRACTION
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Details
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extracted once more with 300 ml of toluene
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phases are dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
after filtration
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
FILTRATION
|
Details
|
Digestion of the oily residue with 150 ml of water, filtration
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CUSTOM
|
Details
|
affords pale brownish crystals
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=C(OC2=CC(=CC=C2)O)C=CC=C1C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |